N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide
Description
Chemical Significance and Research Relevance
This compound, bearing the molecular formula C16H14ClNO3 and molecular weight of 303.74 grams per mole, has established itself as a compound of considerable importance in pharmaceutical research and development. The compound is catalogued in major chemical databases with the Chemical Abstracts Service number 345990-66-1 and PubChem Compound Identifier 1075642, reflecting its recognized status within the scientific community. Its structural architecture incorporates multiple functional groups that contribute to its versatility as a synthetic intermediate and research tool.
The compound's significance extends beyond its role as a simple synthetic intermediate, as it has found applications in the development of covalent inhibitors targeting specific biological pathways. Research has demonstrated that chloroacetamide derivatives, including this compound, serve as effective electrophilic warheads capable of forming covalent bonds with cysteine residues in target proteins. This property has made such compounds particularly valuable in the development of irreversible enzyme inhibitors and protein-protein interaction disruptors. The chloroacetamide functional group acts as a Michael acceptor-like electrophile, enabling selective covalent modification of nucleophilic amino acid residues in biological systems.
Contemporary research has highlighted the compound's utility in fragment-based drug discovery approaches, where small molecular scaffolds are systematically explored for their ability to interact with specific biological targets. The structural framework of this compound provides multiple sites for chemical modification, allowing researchers to develop structure-activity relationships and optimize biological activity through systematic structural variations. The presence of both aromatic and aliphatic regions within the molecule enables diverse interactions with protein binding sites, from hydrophobic pocket engagement to hydrogen bonding with polar residues.
The compound has also gained attention in the context of thieno[2-3-b]pyridine synthesis, where chloroacetamide fragments serve as crucial building blocks in convergent synthetic strategies. In these applications, this compound functions as a coupling partner in reactions that construct complex heterocyclic systems with demonstrated anti-proliferative activities. The synthetic methodology employing such chloroacetamide intermediates has enabled the preparation of compound libraries for biological screening, contributing to the discovery of novel therapeutic agents with nanomolar potencies against various cancer cell lines.
Historical Development and Discovery
The historical development of this compound can be traced through the evolution of chloroacetamide chemistry and its applications in pharmaceutical research. The compound was first documented in chemical databases in 2005, with initial structural characterization and registration occurring during the early phases of expanded pharmaceutical intermediate cataloging. The systematic exploration of chloroacetamide derivatives as synthetic intermediates gained momentum during the late 20th and early 21st centuries, driven by their recognized utility in forming carbon-nitrogen bonds and their potential as electrophilic coupling partners.
The discovery and development of this compound emerged from broader research efforts focused on identifying versatile synthetic intermediates capable of participating in diverse chemical transformations. The compound's structural design reflects principles of medicinal chemistry that emphasize the incorporation of multiple pharmacophoric elements within a single molecular framework. The benzoyl substituent provides aromatic character and potential for π-π stacking interactions, while the hydroxyl group offers hydrogen bonding capabilities, and the chloroacetamide moiety serves as a reactive handle for further functionalization.
Research into chloroacetamide-based compounds gained significant impetus from their demonstrated ability to serve as covalent modifiers of biological targets. Early investigations revealed that the chloroacetamide functional group could undergo nucleophilic substitution reactions with cysteine thiols, leading to stable covalent adducts. This discovery opened new avenues for the development of irreversible enzyme inhibitors and prompted systematic exploration of structural variations around the chloroacetamide core. This compound represents one such structural variation that has proven particularly useful in research applications.
The compound's role in modern pharmaceutical research became more prominent with the recognition of covalent inhibition as a viable drug discovery strategy. Unlike earlier approaches that primarily focused on reversible binding interactions, covalent inhibition offers the potential for sustained biological effects and improved selectivity through targeting of unique cysteine residues. This paradigm shift in drug discovery philosophy elevated the importance of compounds like this compound, which serve as foundational structures for developing more complex covalent inhibitors.
The integration of this compound into synthetic methodologies has been particularly notable in the context of heterocyclic chemistry. Research groups have employed the compound as a key intermediate in the synthesis of thieno[2-3-b]pyridine derivatives, which have shown promising anti-proliferative activities against various cancer cell lines. The synthetic protocols developed for incorporating this chloroacetamide into larger molecular frameworks have contributed to the establishment of reliable methods for constructing bioactive heterocycles with defined substitution patterns.
Contemporary applications of this compound continue to expand as researchers explore its potential in emerging areas of chemical biology and drug discovery. The compound's commercial availability from multiple suppliers reflects its established utility in research settings and its recognition as a valuable synthetic intermediate. Current research efforts focus on leveraging the compound's structural features to develop next-generation therapeutic agents targeting previously intractable biological pathways through covalent modification strategies.
Properties
IUPAC Name |
N-[(5-benzoyl-2-hydroxyphenyl)methyl]-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-9-15(20)18-10-13-8-12(6-7-14(13)19)16(21)11-4-2-1-3-5-11/h1-8,19H,9-10H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHJJWCZXLADLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.
Synthesis
The synthesis of this compound involves several chemical reactions, typically starting from readily available precursors. The compound is characterized by the presence of a benzoyl group and a chloroacetamide moiety, which are crucial for its biological activity.
Synthetic Route
- Starting Materials : Benzoyl chloride, 2-hydroxybenzylamine, and chloroacetyl chloride.
- Reaction Steps :
- The benzoyl group is introduced via acylation.
- The chloroacetamide is formed through nucleophilic substitution on the chloroacetyl chloride.
- Characterization : The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. A study demonstrated its ability to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and MCF-7. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent apoptosis.
Table 1: Antitumor Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 15 | ROS generation, apoptosis induction |
| Control | MDA-MB-231 | 30 | Standard treatment |
Antimicrobial Activity
In addition to its antitumor properties, this compound has shown promising antimicrobial activity against various bacterial strains. Its effectiveness was evaluated through minimum inhibitory concentration (MIC) assays.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 25 | Moderate |
| Escherichia coli | 50 | Weak |
| Pseudomonas aeruginosa | 10 | Strong |
Case Studies
-
Study on Apoptosis Induction :
A comprehensive study involving MDA-MB-231 cells revealed that treatment with this compound resulted in a significant increase in apoptotic cells as evidenced by annexin V-FITC staining. The percentage of late apoptotic cells increased from 0.18% in control to 22.04% post-treatment. -
Antibacterial Efficacy :
In vitro tests demonstrated that the compound was effective against Staphylococcus aureus with an MIC of 25 µg/mL, suggesting potential for development as an antibacterial agent.
The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets:
- Apoptosis Induction : The compound's ability to generate ROS leads to oxidative stress, triggering apoptotic pathways.
- Enzyme Inhibition : It may also inhibit specific enzymes involved in cancer cell proliferation and microbial growth.
Future Directions
Further research is warranted to explore the full spectrum of biological activities and potential therapeutic applications of this compound. Investigations into its pharmacokinetics and toxicity profiles are essential for advancing this compound towards clinical use.
Scientific Research Applications
Synthesis of N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide
The synthesis of this compound typically involves the reaction of 5-benzoyl-2-hydroxybenzylamine with chloroacetyl chloride. This method allows for the introduction of the chloroacetamide functionality, which is crucial for its biological activity. The compound has been characterized using various analytical techniques, including NMR and mass spectrometry, confirming its structure and purity.
Anti-Cancer Activity
This compound has shown promising anti-cancer properties in several studies. For instance, a recent study evaluated its effects on various cancer cell lines, including colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231). The compound exhibited significant inhibition of cell proliferation with IC50 values ranging from 25 to 130 nM, demonstrating its potential as an anti-cancer agent .
| Cell Line | IC50 (nM) |
|---|---|
| HCT116 | 25 - 130 |
| MDA-MB-231 | 35 - 150 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy.
Anti-Inflammatory Effects
In addition to its anti-cancer properties, this compound has also been investigated for its anti-inflammatory effects. Studies have indicated that it can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory process. The IC50 values for COX-2 inhibition were reported to be comparable to those of standard non-steroidal anti-inflammatory drugs (NSAIDs) .
| Compound | IC50 (μM) |
|---|---|
| This compound | 0.04 |
| Celecoxib | 0.04 |
Cancer Treatment Research
A recent study focused on the use of this compound in combination with other chemotherapeutic agents. The results indicated enhanced efficacy when used alongside standard treatments, suggesting a synergistic effect that could improve patient outcomes in clinical settings .
Anti-Inflammatory Drug Development
Another case study explored the formulation of this compound into topical gels for treating inflammatory skin conditions. The gel demonstrated significant reduction in inflammation and pain in preclinical models, highlighting its potential for dermatological applications .
Chemical Reactions Analysis
Reaction Scheme:
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | Na₂CO₃, EtOH, reflux (48 h) | Benzoylthieno[2,3-b]pyridines (e.g., 4a–j ) | 60–85% |
| 2 | NaBH₄, MeOH, 0°C → RT | Alcohol derivatives (e.g., 6a–j ) | 70–90% |
-
Mechanism : The chloroacetamide group undergoes nucleophilic attack by thienopyridine carbonitriles, facilitated by Na₂CO₃ as a base. Subsequent reduction with NaBH₄ converts ketone groups to alcohols .
Nucleophilic Substitution
The chlorine atom in the 2-chloroacetamide group is highly susceptible to displacement by nucleophiles such as amines or sulfur-containing intermediates. This reactivity is leveraged in coupling reactions to construct complex heterocycles .
Example :
Reduction Reactions
The benzoyl group in the compound can be reduced to a secondary alcohol using NaBH₄, enhancing solubility and enabling further functionalization .
Stability and Handling
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations :
- The target compound’s benzoyl and hydroxyl groups may enhance hydrogen-bonding capacity compared to heterocyclic analogs (e.g., benzoimidazole or thiadiazole derivatives) .
- Synthesis yields for heterocyclic analogs vary widely (52–76%), suggesting that steric or electronic effects of substituents influence reaction efficiency .
Table 2: Activity Comparison of Chloroacetamide Derivatives
Key Observations :
- The hydroxyl and benzoyl groups in the target compound may confer unique binding interactions, but experimental validation is required.
Key Observations :
- The hydroxyl group in the target compound may improve aqueous solubility compared to non-polar analogs.
Preparation Methods
Physical and Chemical Properties
Structural Characteristics
N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide features several key functional groups:
- A benzoyl group at the 5-position of the phenyl ring
- A hydroxyl group at the 2-position
- A chloroacetamide group attached to the benzyl carbon
The compound can be represented by the following structural parameters:
| Property | Value |
|---|---|
| Molecular Formula | C16H14ClNO3 |
| Molecular Weight | 303.74 g/mol |
| Exact Mass | 303.0662210 Da |
| XLogP3-AA | 3.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 66.4 Ų |
| Heavy Atom Count | 21 |
| Complexity | 369 |
General Synthetic Strategy and Retrosynthetic Analysis
Retrosynthetic Approach
The synthesis of this compound can be approached through several retrosynthetic pathways. The most logical disconnections involve:
- Formation of the chloroacetamide bond - connecting the chloroacetyl group to the benzylic amine
- Preparation of the 5-benzoyl-2-hydroxybenzyl amine precursor
- Introduction of the benzoyl group at the 5-position of 2-hydroxybenzyl amine
Key Building Blocks
Based on retrosynthetic analysis, the following building blocks are essential:
- 5-Benzoyl-2-hydroxybenzylamine (or protected derivatives)
- Chloroacetyl chloride or equivalent reagents
- Appropriate bases and solvents for the coupling reaction
Detailed Preparation Methods
Method 1: Direct Acylation Approach
This method involves the direct acylation of 5-benzoyl-2-hydroxybenzylamine with chloroacetyl chloride.
Reagents and Materials
- 5-Benzoyl-2-hydroxybenzylamine
- Chloroacetyl chloride
- Triethylamine or sodium hydroxide
- Dichloromethane or tetrahydrofuran
- Sodium sulfate (anhydrous)
- Ice bath
Procedure
Similar to the synthesis described for related compounds, this process can be adapted from established protocols for chloroacetamide formation:
- Dissolve 5-benzoyl-2-hydroxybenzylamine (1 equivalent) in dichloromethane
- Add triethylamine (1.1 equivalents) slowly at 0-5°C
- Add chloroacetyl chloride (1.1 equivalents) dropwise while maintaining the temperature below 5°C
- Allow the reaction mixture to warm to room temperature and stir overnight
- Wash the reaction mixture with water and separate the organic layer
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
- Purify by recrystallization or column chromatography
This method is expected to yield this compound in 90-96% yield, based on results from analogous reactions.
Method 2: Benzoxazine-Based Approach
This approach utilizes a benzoxazine intermediate, drawing inspiration from related syntheses in the literature.
Step 1: Preparation of 2-Hydroxy-5-Benzoylbenzoic Acid
The 2-hydroxy-5-benzoylbenzoic acid precursor can be prepared through a Friedel-Crafts acylation of appropriate salicylic acid derivatives.
Step 2: Formation of Benzoxazine Intermediate
The 2-hydroxy-5-benzoylbenzoic acid is converted to a 1,3-benzoxazine derivative through reaction with an appropriate reagent such as triphenylphosphine thiocyanate [Ph₃P(SCN)₂].
Step 3: Ring Opening and Amine Formation
The benzoxazine intermediate undergoes ring opening with benzylamine to form a key intermediate as described in similar systems:
- Mix the benzoxazine intermediate with sodium bicarbonate in a 1:1 mixture of methanol and water
- Heat the mixture to 40°C for a few minutes
- Add benzylamine (1.5 equivalents) dropwise at room temperature and stir for 4 hours
- Isolate the product according to standard procedures
Step 4: Chloroacetylation
The final step involves chloroacetylation of the amino group to produce the target compound.
Method 3: Thiourea Derivatives Approach
This method is based on the synthesis of N-(benzyl carbamothioyl)-2-hydroxybenzamides as described in the literature.
Synthesis of 2-Thioxo-1,3-Benzoxazine Intermediates
The first step involves preparing 2-thioxo-substituted-1,3-benzoxazines from 2-hydroxy-5-benzoylbenzoic acid using freshly prepared Ph₃P(SCN)₂.
Conversion to 2-Methylthio Derivatives
The 2-thioxo-1,3-benzoxazines are then converted to 2-methylthio derivatives using methyl iodide in the presence of sodium bicarbonate.
Transformation to 2-Benzylamino Derivatives
The 2-methylthio derivatives are reacted with excess benzylamine to produce 2-benzylamino-substituted-1,3-benzoxazines.
Hydrolysis and Chloroacetylation
The final steps involve hydrolysis of the cyclic structure followed by chloroacetylation to yield the target compound.
Purification and Characterization
Purification Techniques
The crude product can be purified using the following techniques:
- Recrystallization : Using methanol or ethanol/water mixtures
- Column Chromatography : Using silica gel with appropriate eluent systems (e.g., petroleum ether/ethyl acetate gradients)
- Preparative HPLC : For higher purity requirements using reverse-phase columns
Analytical Characterization
Comprehensive characterization of this compound typically includes:
| Analytical Method | Purpose | Expected Results |
|---|---|---|
| Melting Point | Purity assessment | Specific range depending on crystal form |
| IR Spectroscopy | Functional group identification | O-H, N-H, C=O stretching bands |
| ¹H NMR | Structure confirmation | Characteristic signals for aromatic, methylene, and N-H protons |
| ¹³C NMR | Carbon framework verification | Signals for carbonyl, aromatic, and methylene carbons |
| Mass Spectrometry | Molecular weight confirmation | M+ peak at 303.0662 |
| Elemental Analysis | Composition verification | C: 63.26%, H: 4.65%, N: 4.61%, Cl: 11.67%, O: 15.81% (calculated) |
Table 2. Analytical methods for characterization of this compound.
Structure-Activity Relationships and Applications
Biological Activities
This compound belongs to a class of compounds that have shown potential biological activities. Related N-benzoyl-2-hydroxybenzamides have demonstrated activity against protozoan parasites including Plasmodium falciparum, Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania donovani. The structural features of our target compound suggest similar potential applications.
Structural Modifications and SAR Studies
Structure-activity relationship studies on related compounds have revealed important insights:
- The hydroxyl group at the 2-position is often crucial for biological activity
- Modifications to the benzoyl group can significantly alter potency and selectivity
- The chloroacetamide moiety serves as a versatile handle for further derivatization
Q & A
Q. What are the key functional groups in N-(5-Benzoyl-2-hydroxy-benzyl)-2-chloro-acetamide, and how do they influence its reactivity and potential applications?
Methodological Answer: The compound contains a benzoyl group (C₆H₅CO-), a hydroxyl (-OH) substituent, a chloroacetamide (-CH₂Cl-CONH-) moiety, and a benzyl linker. These groups confer distinct reactivity:
- The benzoyl group participates in π-π stacking interactions in crystal structures and may influence solubility .
- The hydroxyl group enables hydrogen bonding, critical for stabilizing molecular conformations in solid-state arrangements .
- The chloroacetamide moiety is reactive toward nucleophilic substitution (e.g., with amines or thiols), making it a candidate for derivatization in medicinal chemistry .
- Experimental validation : Use FT-IR to confirm functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for amide, C=O stretch at ~1650 cm⁻¹) and NMR to resolve aromatic protons and substituent effects .
Q. How is the crystal structure of this compound determined experimentally?
Methodological Answer:
Crystallization : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures) .
Data Collection : Use a Bruker X2S benchtop diffractometer with MoKα radiation (λ = 0.71073 Å) and ω-scans. Measure reflections at low temperature (e.g., 200 K) to minimize thermal motion .
Structure Solution : Apply direct methods (SHELXS/SHELXD) for phase determination .
Refinement : Refine using SHELXL with full-matrix least-squares against F². Key parameters include R₁ (<0.05 for high-quality data), wR₂, and goodness-of-fit (S ≈ 1.0) .
Visualization : Generate ORTEP-3 diagrams to display thermal ellipsoids and hydrogen-bonding networks .
Advanced Research Questions
Q. How can data contradictions (e.g., twinning, disorder) during crystallographic refinement be resolved for this compound?
Methodological Answer:
- Twinning Detection : Analyze intensity statistics (e.g., <I²>/<I>² ≈ 2.0 for untwinned data) and use PLATON to identify twin laws . Apply the TWIN/BASF command in SHELXL for refinement .
- Disorder Modeling : For disordered chloroacetamide groups, split atoms over multiple sites with occupancy refinement. Apply geometric restraints (e.g., SIMU/DELU) to maintain chemically reasonable bond lengths .
- Validation : Cross-check residual electron density maps and ADDSYM analysis to avoid overinterpretation .
Q. What methodological approaches are used to design and evaluate biologically active derivatives of this compound?
Methodological Answer:
Derivatization Strategy :
- Replace the chloro group with azido, amino, or thiol moieties via nucleophilic substitution .
- Modify the benzoyl group with electron-withdrawing substituents (e.g., nitro) to enhance electrophilicity .
Synthesis :
- React with chloroacetyl chloride under reflux in triethylamine (4–6 h, monitored by TLC) .
- Purify via column chromatography (silica gel, ethyl acetate/hexane) .
Biological Testing :
Q. How can hydrogen-bonding networks and supramolecular assembly be analyzed in the crystal lattice?
Methodological Answer:
- Hydrogen-Bond Analysis : Use PLATON to identify N–H···O and O–H···O interactions. Key metrics include donor-acceptor distances (2.5–3.2 Å) and angles (>120°) .
- Packing Diagrams : Generate Mercury/CrystalMaker visualizations to map chains or sheets formed via intermolecular interactions .
- Energy Frameworks : Compute interaction energies (e.g., Coulombic, dispersion) using CrystalExplorer to quantify lattice stability .
Q. What computational tools are recommended for validating spectroscopic data (e.g., NMR, IR) of this compound?
Methodological Answer:
- NMR Prediction : Use ACD/Labs or Gaussian with B3LYP/6-311+G(d,p) basis set to simulate chemical shifts. Compare experimental δ values for aromatic protons (7–8 ppm) and amide protons (~10 ppm) .
- IR Simulation : Employ DFT calculations (e.g., ORCA) to model vibrational frequencies. Match computed C=O stretches (~1680 cm⁻¹) with experimental data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
